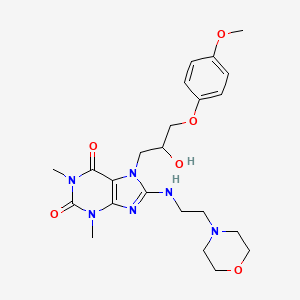
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O6 and its molecular weight is 488.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Biological Activities
Bromophenols and Tetrahydroisoquinolines Synthesis
Research on the red alga Rhodomela confervoides led to the isolation of new bromophenols and brominated tetrahydroisoquinolines, indicating the potential for natural product synthesis and the exploration of bioactive compounds with similar structural motifs (Ma et al., 2007).
Cardiovascular Activity
Compounds structurally related to the query, specifically 8-alkylamino substituted derivatives, have been synthesized and evaluated for cardiovascular activities, showing potential as therapeutic agents in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Analgesic Activity
Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory effects, suggesting the compound's structure could be beneficial in developing new analgesic agents (Zygmunt et al., 2015).
Chemical Synthesis and Modification
Synthetic Methodologies
Research into the synthesis and reactions of related compounds offers insights into methodologies that could be applied for the synthesis or modification of the compound , providing a foundation for the development of new materials or drugs (Pimenova et al., 2003).
Receptor Affinity Studies
The study of structure–5-HT receptor affinity relationships in derivatives of 1H-purine-2,6(3H,7H)-dione contributes to our understanding of how modifications in the molecule's structure can impact its affinity and activity at various receptors, potentially guiding the design of receptor-targeted therapeutics (Żmudzki et al., 2015).
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O6/c1-26-20-19(21(31)27(2)23(26)32)29(22(25-20)24-8-9-28-10-12-34-13-11-28)14-16(30)15-35-18-6-4-17(33-3)5-7-18/h4-7,16,30H,8-15H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVXSTUYDKDAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
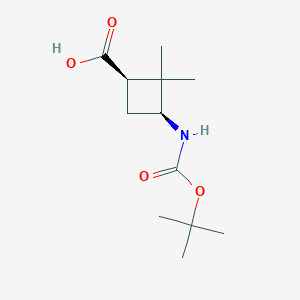
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)

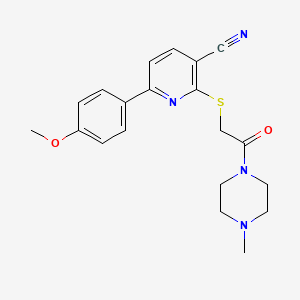

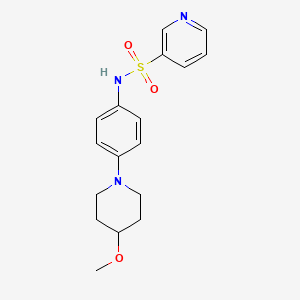
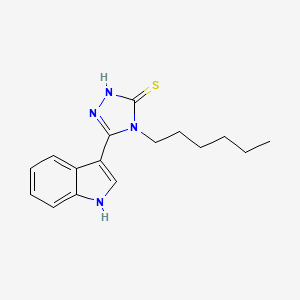

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)

![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)